molecular formula C13H14N2O3 B8719077 ethyl 5-acetamido-1H-indole-2-carboxylate CAS No. 110887-42-8

ethyl 5-acetamido-1H-indole-2-carboxylate

Cat. No. B8719077
Key on ui cas rn: 110887-42-8
M. Wt: 246.26 g/mol
InChI Key: NPIPEGMWIPYGFS-UHFFFAOYSA-N
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Patent
US05843937

Procedure details

Ethyl 5-nitroindole-2-carboxylate (1, 1 g, 4.27 mmol) was dissolved in ethyl acetate (100 mL) and 5% Pd/C (100 mg) was added. The reaction mixture was hydrogenated for 1 h at room temperature at a pressure of 60 lb/inch2. The reaction mixture was filtered and the solvent was removed in vacuo. A grey powder of 2 was obtained and was used without further purification. A solution of acetyl chloride (174 mL, 2.44 mmol) in dichloromethane (5 mL) was added to a solution of 2 (0.417 g, 2.04 mmol) in DMF (2 mL), dichloromethane (5 mL) and triethylamine (339 mL, 2.44 mmol) dropwise at 0° C. under N2. The reaction mixture was allowed to warm up to room temperature and stirred for 2 h. Water (30 mL) was added and the mixture was extracted with ethyl acetate (40 mL×2). The solution was dried using sodium sulfate and solvent was removed in vacuo. A grey powder 3 was obtained (437 mg, 87% yield). An analytical sample was recrystallized in ethyl acetate. mp: 202°-203° C. 1H NMR (DMSO-d6, ppm): 11.74 (s, 1 H, NH), 9.78 (s, 1 h, NH), 7.99 (s, 1 H, Ar--H), 7.38-7.30 (m, 2 H, Ar--H), 7.09-7.08 (m, 1 H, Ar--H), 4.36-4.30 (q, 2 H, J=7.0, 13.7 Hz, CH2 CH3). 2.03 (s, 3 H, CH3CO), 1.36-1.31 (t, 3 H, J=7.0 Hz, CH2CH3). Anal. (C13H14N2O3), C, H, N.
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
174 mL
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
0.417 g
Type
reactant
Reaction Step Three
Quantity
339 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7]2)([O-])=O.[C:18](Cl)(=[O:20])[CH3:19].C(N(CC)CC)C.O>C(OCC)(=O)C.ClCCl.CN(C=O)C.[Pd]>[NH:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7]2)[C:18]([CH3:19])=[O:20]

Inputs

Step One
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
174 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
2
Quantity
0.417 g
Type
reactant
Smiles
Name
Quantity
339 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
A grey powder of 2 was obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (40 mL×2)
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(C(=O)C)C=1C=C2C=C(NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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